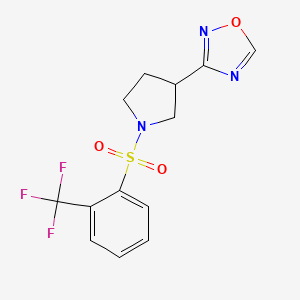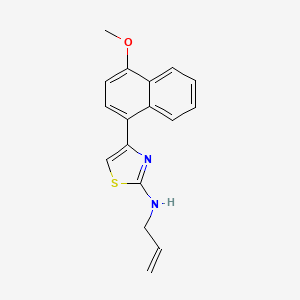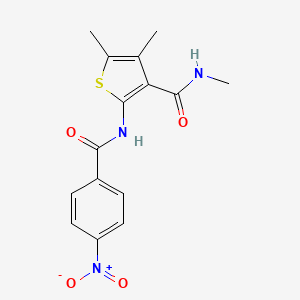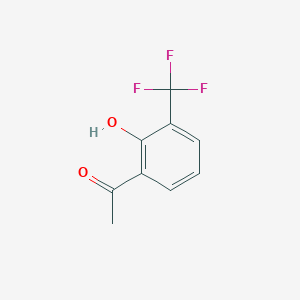
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone
Overview
Description
“1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone” is an organic compound. It has a molecular weight of 204.15 . The compound is typically stored in a dry room at normal temperature . It appears as a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone” is represented by the formula C9H7F3O2 . The InChI code for this compound is 1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 .Physical And Chemical Properties Analysis
“1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone” is a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 204.15 . The compound’s InChI code is 1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 .Scientific Research Applications
FDA-Approved Drugs
The trifluoromethyl group, which is present in 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone, is a common feature in FDA-approved drugs . This group is known to exhibit numerous pharmacological activities . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs over the past 20 years .
Agrochemical Applications
Trifluoromethylpyridines, which can potentially be synthesized from 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone, are key structural motifs in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Clinical Trials
Many candidates containing the trifluoromethylpyridine moiety, which can potentially be synthesized from 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone, are currently undergoing clinical trials .
Synthesis of Intermediates
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone can be used in the synthesis of various intermediates . For example, it can be used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium .
Antiglaucoma Agent
3-(Trifluoromethyl)phenol, which can potentially be synthesized from 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone, was used in the preparation of travoprost, an antiglaucoma agent .
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of a hydroxyl group .
Pharmacokinetics
The compound’s hydroxyl group may enhance its solubility, potentially influencing its absorption and distribution . The trifluoromethyl group could impact the compound’s metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone. For instance, the compound’s stability could be affected by pH due to the presence of the hydroxyl group .
properties
IUPAC Name |
1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(8(6)14)9(10,11)12/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZVZKIPQCZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
1144501-67-6 | |
| Record name | 1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)
![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
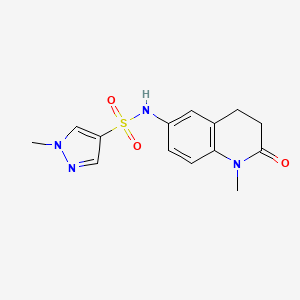

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)
